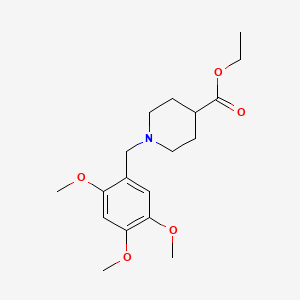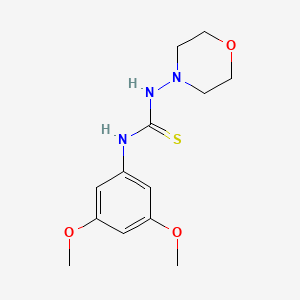![molecular formula C15H15N3OS B5854168 N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are primarily found in the central nervous system. MMB-2201 has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
作用机制
MMB-2201 exerts its effects by binding to the cannabinoid receptors, which are primarily found in the brain and spinal cord. These receptors are involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. MMB-2201 acts as an agonist of these receptors, leading to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties and can protect cells against oxidative stress. In vivo studies have demonstrated that MMB-2201 can induce hypothermia, decrease locomotor activity, and alter cognitive function.
实验室实验的优点和局限性
One of the main advantages of using MMB-2201 in laboratory experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using MMB-2201 is its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
未来方向
There are several potential future directions for research on MMB-2201. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to elucidate its effects on specific neurotransmitter systems and to determine the optimal dosing and administration methods. Another area of interest is its potential as a tool for studying the cannabinoid receptors and their signaling pathways. Further studies are needed to determine the precise mechanisms of action of MMB-2201 and to develop more selective and potent agonists and antagonists for these receptors.
合成方法
The synthesis of MMB-2201 involves the reaction of 2-thiophenecarboxylic acid with N-methyl-N-(2-chloroethyl)amine hydrochloride, followed by the addition of 1-methyl-1H-benzimidazole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst and a solvent, such as dichloromethane or ethanol. The resulting product is purified through various techniques, including recrystallization and column chromatography.
科学研究应用
MMB-2201 has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been used as a tool to study the cannabinoid receptors and their signaling pathways. It has also been investigated for its potential therapeutic effects in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-17(15(19)13-8-5-9-20-13)10-14-16-11-6-3-4-7-12(11)18(14)2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKJBNCJJPKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)




![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)